molecular formula C13H11NO4 B1347695 2-[(5-Methyl-2-furoyl)amino]benzoic acid CAS No. 423729-45-7

2-[(5-Methyl-2-furoyl)amino]benzoic acid

Cat. No.: B1347695
CAS No.: 423729-45-7
M. Wt: 245.23 g/mol
InChI Key: JWHIXBPRNNMOHQ-UHFFFAOYSA-N
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Description

2-[(5-Methyl-2-furoyl)amino]benzoic acid is a benzoic acid derivative featuring an amide-linked 5-methylfuran-2-carbonyl group at the ortho position. This compound combines the aromatic rigidity of benzoic acid with the electron-rich heterocyclic furan moiety, making it a candidate for diverse pharmacological and material science applications. Its structural uniqueness lies in the substitution pattern: the 5-methyl group on the furan ring enhances lipophilicity, while the carboxylic acid group enables hydrogen bonding and salt formation .

Properties

IUPAC Name

2-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-6-7-11(18-8)12(15)14-10-5-3-2-4-9(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHIXBPRNNMOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358099
Record name 2-[(5-methylfuran-2-carbonyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423729-45-7
Record name 2-[(5-methylfuran-2-carbonyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-2-furoyl)amino]benzoic acid typically involves the reaction of 5-methyl-2-furoic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-2-furoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group may yield 5-methyl-2-furoic acid, while reduction can produce 2-[(5-methyl-2-furoyl)amino]benzyl alcohol.

Scientific Research Applications

2-[(5-Methyl-2-furoyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-2-furoyl)amino]benzoic acid involves its interaction with specific molecular targets. The furoyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The benzoic acid moiety can participate in electrostatic interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Substituted Benzoylbenzoic Acids

Key Compounds :

  • 2-Benzoylbenzoic acid : Lacks substitutions on the benzoyl group.
  • 2-(4-Methylbenzoyl)benzoic acid : Contains a para-methyl group on the benzoyl ring.
  • 2-(4-Methoxybenzoyl)benzoic acid : Features a para-methoxy group on the benzoyl ring.

Research Findings :

  • Binding Affinity : Computational docking studies reveal that 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values compared to 2-benzoylbenzoic acid, suggesting stronger interactions with target receptors (e.g., T1R3). The electron-donating methyl and methoxy groups enhance hydrophobic and polar interactions, respectively .
Compound ΔGbinding (kcal/mol) Key Substituent Effect
2-Benzoylbenzoic acid -6.2 Baseline
2-(4-Methylbenzoyl)benzoic acid -7.8 Enhanced hydrophobicity
2-(4-Methoxybenzoyl)benzoic acid -7.5 Polar interaction via -OCH3

Sulfonamide and Sulfamoyl Derivatives

Key Compounds :

  • 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid (): Replaces the furoyl amide with a phenylsulfonamide group.
  • 5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid (): Incorporates a sulfamoyl group linked to a furanmethyl moiety.

Research Findings :

  • Electronic Effects : Sulfonamides exhibit stronger electron-withdrawing properties than amides, reducing electron density on the benzene ring. This may alter receptor binding kinetics and metabolic stability .

Halogen-Substituted Analogs

Key Compounds :

  • 2-Chloro-4-[(5-fluoro-2-methylbenzoyl)amino]benzoic acid (): Introduces chloro and fluoro groups on the benzoyl ring.
  • 2-[(5-Bromo-2-furoyl)amino]benzoic acid (): Substitutes the 5-methyl group on the furan with bromine.

Research Findings :

  • Lipophilicity : Halogen atoms (Cl, F, Br) increase logP values, enhancing membrane permeability. For instance, bromine in raises molecular weight (310.1 g/mol) and lipophilicity compared to the 5-methyl analog (MW: ~245.2 g/mol) .
  • Toxicity : Chlorinated derivatives (e.g., ) may pose higher bioaccumulation risks, as seen in safety data requiring stringent handling protocols .

Ester and Prodrug Derivatives

Key Compound :

  • Methyl 2-[(5-methyl-2-furoyl)amino]benzoate (): Methyl ester of the parent compound.

Research Findings :

  • Solubility and Bioavailability : Esterification masks the carboxylic acid, improving lipophilicity and oral absorption. The ester acts as a prodrug, hydrolyzing in vivo to release the active benzoic acid form .

Biological Activity

2-[(5-Methyl-2-furoyl)amino]benzoic acid, a compound with the chemical formula C₁₃H₁₁NO₄, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furoyl group attached to an amino group on a benzoic acid backbone. Its unique structure contributes to its reactivity and interaction with various biological targets. The presence of functional groups such as the carboxylic acid and amine enhances its potential for therapeutic applications.

1. Inhibition of Methionine Aminopeptidase 2

Research indicates that this compound acts as an inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for protein maturation. This inhibition is particularly significant in cancer treatment, where MetAP2 plays a role in tumor growth and metastasis. The compound's ability to modulate protein processing suggests potential applications in oncology.

2. Anti-inflammatory and Analgesic Properties

The compound has shown promise in exhibiting anti-inflammatory and analgesic activities. Its structural similarity to other known bioactive compounds allows it to interact with pathways involved in inflammation, making it a candidate for further exploration in pain management therapies.

3. Cytotoxicity and Antiproliferative Effects

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells, indicating its potential as a selective anticancer agent .

Case Study 1: In Silico Studies

In silico studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to cathepsins B and L, which are involved in protein degradation pathways. The findings support its role in enhancing proteostasis and potentially combating age-related cellular decline .

Case Study 2: Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds revealed that this compound exhibits unique biological properties. For instance, while other derivatives like 4-[(5-methyl-2-furoyl)amino]benzoic acid show varying activities due to differences in substituents, the specific arrangement of functional groups in our compound enhances its inhibitory effects on MetAP2.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting MetAP2, it disrupts protein maturation processes essential for cancer cell survival.
  • Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways that mediate inflammation and pain responses.

Summary Table of Biological Activities

Activity TypeMechanism/TargetReferences
MetAP2 InhibitionProtein maturation disruption
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityInduction of apoptosis in cancer cells
Proteostasis EnhancementBinding to cathepsins B and L

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